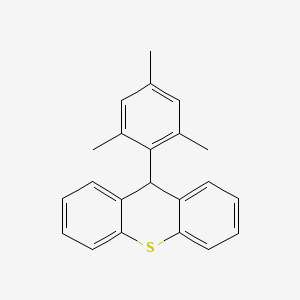
9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-: is a chemical compound known for its unique structural and electronic properties It belongs to the thioxanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthene and 2,4,6-trimethylphenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: Common synthetic routes include the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.
Industrial Production Methods: In an industrial setting, the production of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: Substitution reactions, such as halogenation and alkylation, can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation reactions may involve alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated thioxanthenes, and alkylated derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and photoinitiators for polymerization reactions .
Biology: The compound’s ability to interact with biological molecules has led to its exploration in biological research. It is studied for its potential as a fluorescent probe and in the development of bioimaging agents .
Medicine: In medicine, derivatives of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- are investigated for their pharmacological properties. They are explored for their potential as therapeutic agents in the treatment of various diseases .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in photoinitiation or as a fluorescent probe .
Comparaison Avec Des Composés Similaires
Thioxanthone: Known for its use as a photoinitiator in polymerization reactions.
9H-Thioxanthene: The parent compound without the 2,4,6-trimethylphenyl group, used in various chemical applications.
9H-Thioxanthene, 9-oxo-: A derivative with an oxygen atom at the 9-position, used in photochemical studies.
Uniqueness: This structural modification allows for tailored interactions in specific chemical and biological contexts .
Propriétés
Numéro CAS |
53512-25-7 |
|---|---|
Formule moléculaire |
C22H20S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
9-(2,4,6-trimethylphenyl)-9H-thioxanthene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,22H,1-3H3 |
Clé InChI |
KMNWZDKPCSAFFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3SC4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



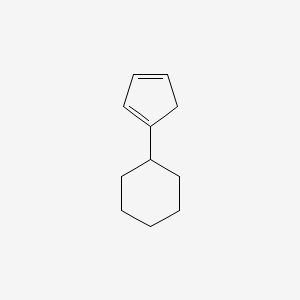

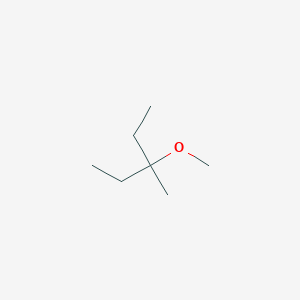
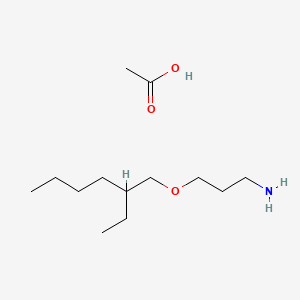
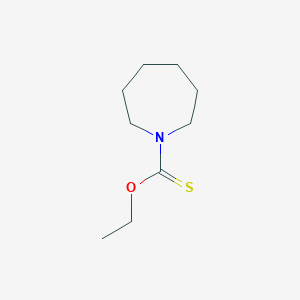

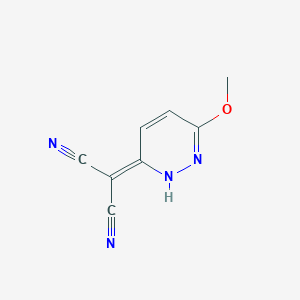
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
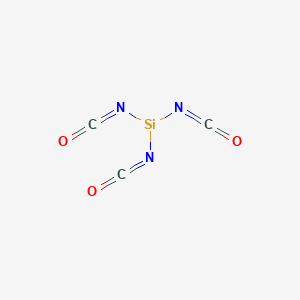
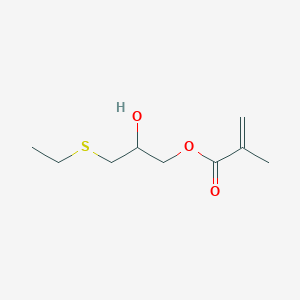

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
